molecular formula C18H20N2 B2796564 2-Methyl-1-benzyltryptamine CAS No. 18690-56-7

2-Methyl-1-benzyltryptamine

Cat. No. B2796564
CAS RN: 18690-56-7
M. Wt: 264.372
InChI Key: CDOSZLVHAXMESL-UHFFFAOYSA-N
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Description

2-Methyl-1-benzyltryptamine is a chemical compound with the molecular formula C18H20N2 . It has an average mass of 264.365 Da and a monoisotopic mass of 264.162659 Da .

Scientific Research Applications

Serotonin Receptor Agonists and Antagonists

Compounds related to 2-Methyl-1-benzyltryptamine, such as N-benzyltryptamines, have been studied for their interactions with serotonin receptors, which are crucial for various neurological and psychological processes. For example, studies on N-benzylated tryptamines and phenethylamines have explored their affinity and functional activity at human 5-HT2 receptor subtypes, revealing potential as psychedelic agents or therapeutic leads for conditions like obesity, erectile dysfunction, drug abuse, or schizophrenia (Toro-Sazo et al., 2019), (Nichols et al., 2014). These findings suggest that modifying the tryptamine structure can significantly impact receptor selectivity and efficacy, offering insights into new drug development strategies.

Antioxidant Activity

The search for compounds with potent antioxidant properties is a significant area of research, given the role of oxidative stress in aging and numerous diseases. While the specific compound this compound was not directly referenced, related studies on phenyl compounds, including N-benzoyltryptamine, isolated from natural sources like Oryza sativa roots, have shown strong inhibition effects on melanin production in murine B16-F10 melanoma cells and tyrosinase activity, highlighting their potential as antioxidants and skin-whitening agents (Cho et al., 2015).

Synthetic Applications

The synthesis and functionalization of benzimidazole and related heterocyclic compounds are crucial for developing pharmaceuticals and materials. For instance, the synthesis of 2-methyl benzimidazole involves treating o-phenyldiamine with acid, showcasing a methodology for creating heterocyclic compounds with potential pharmacophoric groups used in the medicinal industry (Saini et al., 2016). Such synthetic pathways are vital for crafting molecules with specific biological or chemical properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-benzyltryptamine is a tryptamine derivative, which suggests it may interact with various enzymes, proteins, and other biomolecules in the body. Tryptamine derivatives are known to interact with serotonin receptors in the brain . The specific interactions of this compound have not been fully elucidated.

Cellular Effects

Given its structural similarity to other tryptamines, it may influence cell function by interacting with serotonin receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tryptamine derivatives can act as agonists for serotonin receptors

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As a tryptamine derivative, it may be metabolized by enzymes involved in the metabolism of tryptamines

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

properties

IUPAC Name

2-(1-benzyl-2-methylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14-16(11-12-19)17-9-5-6-10-18(17)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSZLVHAXMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347217
Record name 2-(1-Benzyl-2-methylindol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18690-56-7
Record name 2-(1-Benzyl-2-methylindol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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